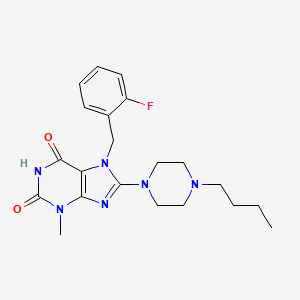![molecular formula C26H21ClN4O2S B2917715 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide CAS No. 959555-14-7](/img/structure/B2917715.png)
2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide” belongs to the class of 2,3-dihydroimidazo[1,2-c]quinazoline derivatives . These compounds are known for their inhibitory activities against phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), making them potential anticancer therapeutics .
Synthesis Analysis
The synthesis of these compounds involves incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore to construct dual-acting inhibitors . The designed compounds showed inhibitory activities against PI3K and HDAC . Further modifications were performed to improve drug-like properties of the series .Molecular Structure Analysis
The molecular structure of these compounds is characterized by a 2,3-dihydroimidazo[1,2-c]quinazoline core. The structure-activity relationship studies identified several compounds with nanomolar range of activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the construction of the 2,3-dihydroimidazo[1,2-c]quinazoline core and the incorporation of the HDAC inhibitory functionality .Applications De Recherche Scientifique
Synthesis and Biological Activity
A study by Kovalenko et al. (2012) introduced a series of N-R-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides, demonstrating the synthesis, physicochemical characterization, and evaluation of their cytotoxicity and anticancer activity. Notably, certain derivatives showed significant anticancer activity against colon cancer, melanoma, and ovarian cancer cell lines. The structural activity relationship (SAR) analysis provided insights into the molecular framework conducive to anticancer properties (Kovalenko et al., 2012).
Anticancer and Antibacterial Activity
Berest et al. (2011) explored novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides. These compounds were synthesized and assessed for their in vitro anticancer and antibacterial activity. The study revealed specific compounds exhibiting pronounced anticancer activity, particularly against non-small cell lung and CNS cancer cell lines, underscoring the therapeutic potential of such molecules (Berest et al., 2011).
Antimicrobial Activity
Chaitanya et al. (2017) reported on the synthesis of substituted (4-oxo-3-phenyl-3,4-dihydro quinazolin-2-yl)methyl nitrite derivatives and evaluated their antimicrobial activity. This study highlighted the compounds' efficacy against various Gram-positive and Gram-negative bacteria and their antifungal potential, further illustrating the diverse biological applications of quinazolinone derivatives (Chaitanya et al., 2017).
Antihistaminic Agents
Research by Alagarsamy et al. (2007) into 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones uncovered their potential as H1-antihistaminic agents. The compounds demonstrated significant protection against histamine-induced bronchospasm in guinea pigs, with one derivative showing higher potency and less sedation compared to chlorpheniramine maleate, a standard antihistamine (Alagarsamy et al., 2007).
Orientations Futures
The future directions in the research of these compounds could involve further optimization of the molecular structure to enhance their inhibitory activities and reduce potential side effects. The development of novel dual PI3K/HDAC inhibitors as potential anticancer therapeutics is a promising area of research .
Propriétés
IUPAC Name |
2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4O2S/c1-16-11-12-18(27)14-21(16)28-23(32)15-34-26-30-20-10-6-5-9-19(20)24-29-22(25(33)31(24)26)13-17-7-3-2-4-8-17/h2-12,14,22H,13,15H2,1H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAHHKXNTNMNEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

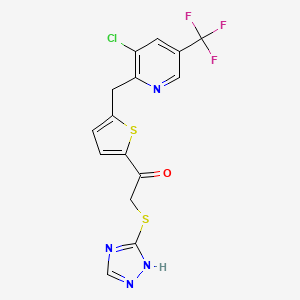
![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea](/img/structure/B2917636.png)

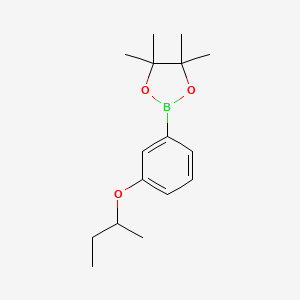

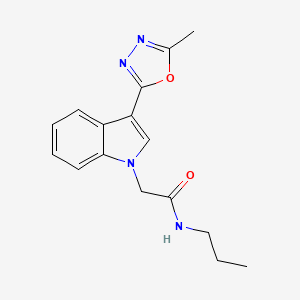
![N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2917643.png)
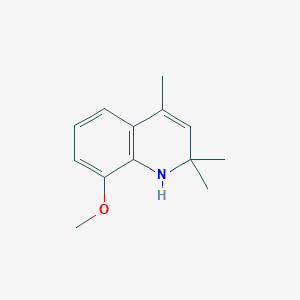
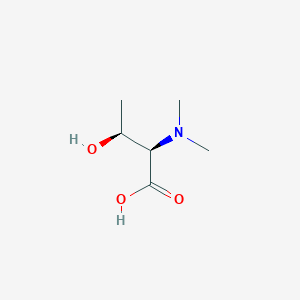
![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2917649.png)
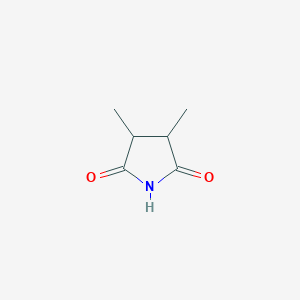
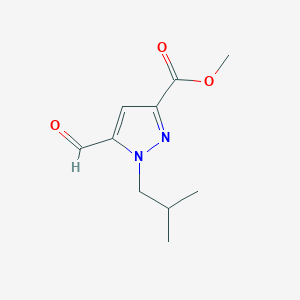
![N-[[4-cyclohexyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2917652.png)
